REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[O:9])[S:6][CH:7]=1)[CH3:2].[BH4-].[Na+]>CO>[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:8][OH:9])[S:6][CH:7]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(SC1)C=O
|
Name
|
|
Quantity
|
707 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient and
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride solution (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil, which
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography on silica gel
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(SC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |